1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Catalog No.
S573251
CAS No.
1081-73-8
M.F
C12H16BrNO
M. Wt
270.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

CAS Number

1081-73-8

Product Name

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]pyrrolidine

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

InChI

InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2

InChI Key

YDWKSSWZGXRQET-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)Br

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is an organic compound with the chemical formula C12H16BrNO. It belongs to the class of aromatic ethers due to the presence of an ether linkage (C-O-C) between a brominated phenoxy group and an ethyl chain connected to a pyrrolidine ring [].

Information on its natural origin is limited, but it has been identified as a metabolite of Escherichia coli K-12 strain DH10B []. Research into its significance in the context of bacterial function is ongoing.


Molecular Structure Analysis

The key features of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine's structure include:

  • Aromatic bromophenoxy group: This group consists of a benzene ring with a bromine atom attached at the para (4th) position. The presence of bromine adds weight and may influence interactions with other molecules [].
  • Ethyl linker: A two-carbon chain connects the phenoxy group to the pyrrolidine ring. This linker provides flexibility and allows for different conformations of the molecule [].
  • Pyrrolidine ring: This five-membered heterocyclic ring contains a nitrogen atom. The nitrogen atom can participate in hydrogen bonding and form complexes with other molecules [].

The combination of these features creates a molecule with potential for diverse interactions and functionalities.


Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: A brominated aromatic compound could react with an ethanolamine derivative to form the phenoxy-ethyl linkage [].
  • Ring formation: Cyclization of a linear precursor containing a nitrogen atom and an amino alcohol functionality could yield the pyrrolidine ring.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1081-73-8

Wikipedia

N-[2-(4-Bromophenoxy)ethyl]pyrrolidine

Dates

Modify: 2023-08-15

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